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Introduction
NH2-UAMC1110 TFA is a critical precursor molecule for the development of targeted

theranostic agents. It is a derivative of UAMC1110, a highly potent and selective inhibitor of

Fibroblast Activation Protein (FAP).[1][2] FAP is a cell surface serine protease that is

overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment (TME)

of a majority of epithelial cancers, while its expression in healthy tissues is minimal.[3] This

differential expression makes FAP an attractive target for both cancer diagnosis and therapy.

These application notes provide a comprehensive guide to utilizing NH2-UAMC1110 TFA for

the synthesis of FAP-targeted agents, their radiolabeling, and their evaluation in preclinical

models. The protocols are intended to aid researchers in the development of novel theranostics

for a wide range of solid tumors.

Principle of FAP-Targeted Theranostics
The core principle behind NH2-UAMC1110 TFA-based theranostics lies in the specific

targeting of FAP in the TME. The NH2-UAMC1110 TFA molecule serves as a scaffold that can

be conjugated to a chelator for radiolabeling. Once radiolabeled with a diagnostic (e.g.,

Gallium-68) or therapeutic (e.g., Lutetium-177) radionuclide, the resulting agent can be
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administered systemically. The FAP-targeting moiety directs the agent to the tumor site, where

the diagnostic radionuclide allows for non-invasive imaging (e.g., PET scans), and the

therapeutic radionuclide can deliver a cytotoxic radiation dose to the tumor cells and

surrounding stroma.

Data Presentation
Table 1: Inhibitory Potency and Selectivity of UAMC1110
and its Derivatives
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Compo
und

FAP
IC50
(nM)

PREP
IC50
(nM)

DPP4
IC50
(nM)

DPP8
IC50
(nM)

DPP9
IC50
(nM)

Selectiv
ity (FAP
vs.
others)

Referen
ce

UAMC11

10
0.43 >10,000 >10,000 >10,000 >10,000

>23,000-

fold
[4]

Biotin-

ABP
0.54 >10,000 >10,000 >10,000 >10,000

>18,500-

fold
[4]

Cy3-ABP 1.3 >10,000 >10,000 >10,000 >10,000
>7,600-

fold
[4]

Cy5-ABP 0.72 >10,000 5,800 4,200 >10,000
>5,800-

fold
[4]

DOTA.

(SA.FAPi

)2

0.8 ± 0.1 >10,000
1,400 ±

200

2,100 ±

300

2,800 ±

400

>1,750-

fold
[5]

[natGa]G

a-DOTA.

(SA.FAPi

)2

1.1 ± 0.2 >10,000
1,600 ±

300

2,500 ±

400

3,300 ±

500

>1,450-

fold
[5]

DOTAGA

.

(SA.FAPi

)2

0.6 ± 0.1 >10,000
1,200 ±

200

1,900 ±

300

2,600 ±

400

>2,000-

fold
[5]

[natGa]G

a-

DOTAGA

.

(SA.FAPi

)2

0.9 ± 0.1 >10,000
1,500 ±

200

2,300 ±

300

3,100 ±

400

>1,660-

fold
[5]

[natLu]Lu

-

DOTAGA

0.7 ± 0.1 >10,000 1,300 ±

200

2,000 ±

300

2,700 ±

400

>1,850-

fold

[5]
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.

(SA.FAPi

)2

ABP: Activity-Based Probe

Table 2: In Vivo Tumor Uptake of FAPI Tracers in
Different Cancer Types (Human Studies)

Cancer Type Tracer
Average
SUVmax

Range of
SUVmax

Reference

Sarcoma 68Ga-FAPI-04 15.3 8.9 - 21.6 [1]

Esophageal 68Ga-FAPI-04 14.3 6.8 - 20.1 [1]

Breast 68Ga-FAPI-04 13.6 6.2 - 19.8 [1]

Cholangiocarcino

ma
68Ga-FAPI-04 12.8 9.5 - 16.1 [1]

Lung 68Ga-FAPI-04 12.1 4.5 - 18.9 [1]

Head and Neck 68Ga-FAPI-04 10.5 6.1 - 16.8 [1]

Ovarian 68Ga-FAPI-04 9.8 5.4 - 14.2 [1]

Pancreatic 68Ga-FAPI-04 9.2 4.8 - 13.5 [1]

Prostate 68Ga-FAPI-04 8.7 4.1 - 12.9 [1]

Colorectal 68Ga-FAPI-04 8.1 3.5 - 11.7 [1]

Hepatocellular 68Ga-FAPI-04 7.5 3.9 - 10.8 [1]

Gastric 68Ga-FAPI-04 5.9 2.9 - 8.7 [1]

Renal Cell 68Ga-FAPI-04 5.2 3.1 - 7.4 [1]

Differentiated

Thyroid
68Ga-FAPI-04 4.8 2.5 - 6.9 [1]

Pheochromocyto

ma
68Ga-FAPI-04 4.1 2.0 - 5.8 [1]
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Caption: FAP-Targeting Signaling Pathway in the TME.
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Synthesis & Radiolabeling

In Vitro Evaluation In Vivo Evaluation
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Caption: Experimental Workflow for FAP-Targeted Theranostic Agent Development.

Experimental Protocols
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Protocol 1: Synthesis of a DOTA-conjugated FAPi
Precursor
This protocol describes the conjugation of a DOTA-NHS ester to NH2-UAMC1110 TFA to

generate a precursor suitable for radiolabeling.

Materials:

NH2-UAMC1110 TFA

DOTA-NHS ester

Anhydrous Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIPEA)

High-Performance Liquid Chromatography (HPLC) system for purification

Mass spectrometer for characterization

Procedure:

Dissolve NH2-UAMC1110 TFA (1 equivalent) in anhydrous DMF.

Add DIPEA (3-4 equivalents) to the solution to neutralize the TFA salt and act as a base.

In a separate vial, dissolve DOTA-NHS ester (1.1 equivalents) in anhydrous DMF.

Add the DOTA-NHS ester solution dropwise to the NH2-UAMC1110 TFA solution while

stirring at room temperature.

Allow the reaction to proceed for 4-6 hours at room temperature. Monitor the reaction

progress by HPLC.

Upon completion, quench the reaction by adding water.

Purify the crude product by preparative HPLC using a C18 column and a water/acetonitrile

gradient containing 0.1% TFA.
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Collect the fractions containing the desired product and confirm its identity by mass

spectrometry.

Lyophilize the purified fractions to obtain the DOTA-conjugated FAPi precursor as a white

solid.

Protocol 2: Radiolabeling of DOTA-FAPi Precursor with
Gallium-68
This protocol outlines the manual radiolabeling of the DOTA-conjugated FAPi precursor with

Gallium-68 (⁶⁸Ga).

Materials:

DOTA-FAPi precursor

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

Sodium acetate buffer (0.1 M, pH 4.5)

Ascorbic acid (optional, as a radioprotectant)

Solid-Phase Extraction (SPE) cartridge (e.g., C18) for purification

Radio-TLC or Radio-HPLC for quality control

Procedure:

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl to obtain ⁶⁸GaCl₃.

In a reaction vial, add 10-20 µg of the DOTA-FAPi precursor dissolved in a small volume of

water or buffer.

Add sodium acetate buffer to the reaction vial to adjust the pH to 4.0-4.8.

Add the ⁶⁸GaCl₃ eluate to the reaction vial.

If desired, add ascorbic acid to the reaction mixture.
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Heat the reaction vial at 95°C for 5-10 minutes.[6]

After incubation, cool the vial to room temperature.

Purify the radiolabeled product using a pre-conditioned C18 SPE cartridge.

Load the reaction mixture onto the cartridge.

Wash the cartridge with water to remove unreacted ⁶⁸Ga.

Elute the [⁶⁸Ga]Ga-DOTA-FAPi with a small volume of 50% ethanol in saline.

Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

Protocol 3: In Vitro Cellular Uptake and Internalization
Assay
This protocol is designed to evaluate the binding and internalization of the radiolabeled FAPi in

FAP-expressing cells.

Materials:

FAP-expressing cell line (e.g., HT1080-FAP) and a negative control cell line (e.g., wild-type

HT1080)

Cell culture medium and supplements

[⁶⁸Ga]Ga-DOTA-FAPi

Unlabeled UAMC1110 (for blocking studies)

Phosphate-buffered saline (PBS)

Acidic buffer (e.g., 0.2 M glycine buffer, pH 2.5) to differentiate between membrane-bound

and internalized radioactivity

Gamma counter
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Procedure:

Seed the FAP-expressing and control cells in 24-well plates and allow them to adhere

overnight.

On the day of the experiment, wash the cells with PBS.

For uptake studies, add fresh cell culture medium containing a known concentration of

[⁶⁸Ga]Ga-DOTA-FAPi to each well.

For blocking studies, pre-incubate a set of wells with a high concentration of unlabeled

UAMC1110 for 30 minutes before adding the radiolabeled compound.

Incubate the plates at 37°C for various time points (e.g., 5, 15, 30, 60, 120 minutes).

At each time point, stop the uptake by aspirating the medium and washing the cells three

times with ice-cold PBS.

To determine internalization, incubate the cells with an acidic buffer for 5-10 minutes on ice

to strip off surface-bound radioactivity. Collect the supernatant (membrane-bound fraction).

Lyse the cells with 1 M NaOH and collect the lysate (internalized fraction).

Measure the radioactivity in the membrane-bound and internalized fractions using a gamma

counter.

Calculate the percentage of uptake per million cells and the internalization rate.

Protocol 4: In Vivo Biodistribution Study in Tumor-
Bearing Mice
This protocol describes the evaluation of the biodistribution of the radiolabeled FAPi in a

preclinical tumor model.

Materials:

Tumor-bearing mice (e.g., nude mice with HT1080-FAP xenografts)
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[⁶⁸Ga]Ga-DOTA-FAPi

Anesthesia for animal handling

Syringes and needles for injection

Dissection tools

Gamma counter

Procedure:

Anesthetize the tumor-bearing mice.

Inject a known amount of [⁶⁸Ga]Ga-DOTA-FAPi (typically 1-5 MBq) into each mouse via the

tail vein.

At predetermined time points post-injection (e.g., 1, 2, and 4 hours), euthanize a cohort of

mice.

Dissect major organs and tissues (e.g., blood, tumor, heart, lungs, liver, spleen, kidneys,

muscle, bone).

Weigh each organ and tissue sample.

Measure the radioactivity in each sample using a gamma counter.

Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.

Analyze the data to determine tumor uptake, clearance from non-target organs, and tumor-

to-background ratios.[7]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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